2-Iodobenzoyl chloride is a chemical compound with the molecular formula C₇H₄ClIO and a molecular weight of approximately 266.464 g/mol. It is characterized by its structure, which includes an iodine atom and a benzoyl chloride functional group. The compound appears as a colorless to pale yellow liquid and has a melting point ranging from 27 to 31 °C and a boiling point of about 289.8 °C at 760 mmHg. Its density is reported to be around 1.9 g/cm³, indicating that it is relatively dense compared to water .
2-Iodobenzoyl chloride is classified as a hazardous substance, with corrosive properties that can cause burns upon contact with skin or mucous membranes. It is also harmful if inhaled, leading to potential respiratory tract injuries .
The biological activity of 2-iodobenzoyl chloride has been explored in various studies, particularly in relation to its potential as a synthetic intermediate in pharmaceuticals. While specific biological effects are not extensively documented, the compound's reactivity suggests potential applications in medicinal chemistry. For example, derivatives of this compound have been investigated for their roles as intermediates in synthesizing biologically active molecules .
Synthesis of 2-iodobenzoyl chloride can be achieved through several methods:
2-Iodobenzoyl chloride has several applications in organic synthesis:
Interaction studies involving 2-iodobenzoyl chloride often focus on its reactivity with biological molecules or other chemical species. For instance:
Several compounds share structural similarities with 2-iodobenzoyl chloride. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzoyl Chloride | C₇H₅ClO | Lacks iodine; used widely in acylation reactions |
2-Bromobenzoyl Chloride | C₇H₄BrClO | Contains bromine instead of iodine |
2-Iodobenzoic Acid | C₇H₅IO₂ | Acidic form; used for different synthetic pathways |
4-Iodobenzoyl Chloride | C₇H₄ClIO | Iodine at para position; different reactivity |
Uniqueness of 2-Iodobenzoyl Chloride: The presence of the iodine atom at the ortho position relative to the carbonyl group significantly influences its reactivity profile compared to other halogenated benzoyl chlorides. This positioning enhances electrophilic character and facilitates specific nucleophilic attacks that are less favorable in other similar compounds .
Corrosive